molecular formula C25H19ClN4O2 B11645222 6-(4-chlorophenyl)-7-(4-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine

6-(4-chlorophenyl)-7-(4-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11645222
M. Wt: 442.9 g/mol
InChI Key: AYPMXCIGTQUCFB-UHFFFAOYSA-N
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Description

The compound 6-(4-chlorophenyl)-7-(4-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine belongs to a class of fused heterocyclic systems combining chromene, triazole, and pyrimidine moieties. Its structure features a 4-chlorophenyl group at position 6 and a 4-methoxyphenyl group at position 7, conferring distinct electronic and steric properties.

Properties

Molecular Formula

C25H19ClN4O2

Molecular Weight

442.9 g/mol

IUPAC Name

9-(4-chlorophenyl)-11-(4-methoxyphenyl)-8-oxa-12,13,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaene

InChI

InChI=1S/C25H19ClN4O2/c1-31-18-12-8-15(9-13-18)23-21-22(29-25-27-14-28-30(23)25)19-4-2-3-5-20(19)32-24(21)16-6-10-17(26)11-7-16/h2-14,23-24H,1H3,(H,27,28,29)

InChI Key

AYPMXCIGTQUCFB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4OC3C5=CC=C(C=C5)Cl)NC6=NC=NN26

Origin of Product

United States

Preparation Methods

Reaction Mechanism:

  • Condensation : 3-Amino-1,2,4-triazole reacts with 4-chlorobenzaldehyde to form an imine intermediate.

  • Nucleophilic Addition : Malononitrile attacks the imine, generating a β-enaminonitrile intermediate.

  • Cyclization : Intramolecular cyclization forms the pyrimidine ring, followed by triazole ring closure via dehydration.

Optimization Insights :

  • Ultrasonic irradiation (25 kHz, 250 W) reduces reaction time from 2 hours to 60 minutes, enhancing yields from 70% to 88%.

  • Ethanol outperforms acetonitrile or dichloromethane due to superior solubility of intermediates.

Phase-Transfer Catalyzed Ring Transformation

Liquid-liquid phase-transfer catalysis (PTC) using Aliquat 336® enables efficient tetrazolo[1,5-a]pyridine reduction to aminonicotinonitriles, a strategy applicable to chromeno-triazolopyrimidines. Starting from 2-chloro-4,6-diarylpyridine-3-carbonitrile, sodium azide introduces the tetrazole ring, which is subsequently reduced by NaBH₄ under PTC conditions.

Synthetic Pathway:

  • Azidation : 2-Chloro-4-(4-chlorophenyl)-6-(4-methoxyphenyl)pyridine-3-carbonitrile reacts with NaN₃ in chlorobenzene/water with Aliquat 336®, forming tetrazolo[1,5-a]pyridine.

  • Reduction : NaBH₄ selectively reduces the tetrazole ring to an amine, yielding the triazolopyrimidine scaffold.

Conditions :

  • Solvent: Chlorobenzene/water (3:1)

  • Catalyst: Aliquat 336® (0.0005 mol)

  • Yield: 68–74% after crystallization.

Cyclocondensation of Aminotriazoles with Chromeno-Pyrimidine Intermediates

The chromeno[4,3-d]pyrimidine moiety is synthesized separately and fused with the triazole ring. A two-step protocol involves:

Step 1: Chromeno-Pyrimidine Synthesis

  • Starting Material : 7-Hydroxy-4-(4-methoxyphenyl)-2H-chromen-2-one reacts with 4-chlorophenylacetonitrile in POCl₃, forming 2-chloro-4-(4-chlorophenyl)-7-methoxychromeno[4,3-d]pyrimidine.

Step 2: Triazole Ring Formation

  • Cyclization : The chloro-pyrimidine intermediate reacts with 3-amino-1,2,4-triazole in DMF at 120°C, facilitated by K₂CO₃. Intramolecular nucleophilic substitution closes the triazole ring.

Yield : 65–72% after column purification.

Comparative Analysis of Synthetic Methods

MethodCatalystConditionsTime (h)Yield (%)Advantages
MulticomponentNaOHEtOH, ultrasound1–270–88One-pot, scalable
Phase-TransferAliquat 336®Chlorobenzene/H₂O3–468–74Chemoselective reduction
CyclocondensationK₂CO₃DMF, 120°C8–1065–72Modular ring assembly

Key Findings :

  • Ultrasonic-assisted multicomponent reactions offer the highest efficiency and yield.

  • PTC methods avoid expensive malononitrile but require stringent temperature control.

  • Modular approaches permit late-stage functionalization of the chromeno ring .

Chemical Reactions Analysis

Types of Reactions

6-(4-chlorophenyl)-7-(4-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenation, nitration, and sulfonation are common substitution reactions that introduce new functional groups into the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or demethoxylated compounds

Scientific Research Applications

6-(4-chlorophenyl)-7-(4-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 6-(4-chlorophenyl)-7-(4-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Halogen vs.
  • Heterocyclic Substitutions : Pyridine () or thiophene () at position 7 introduces aromaticity and polarity, which may improve binding to enzymes like tubulin or microbial targets .

Pharmacological Activities

Anticancer Potential

  • Tubulin Polymerization Inhibition: Triazolopyrimidines with trifluoroethylamino groups (e.g., in ) exhibit nanomolar potency against cancer cells by stabilizing microtubules. The target compound’s 4-methoxyphenyl group may mimic these effects via hydrophobic interactions .

Antimicrobial Activity

  • Triazolopyrimidinones: reports MIC values of 4–16 µg/mL against Staphylococcus aureus for 14-(4-halophenyl)-12-methoxy derivatives . The target compound’s chloro and methoxy groups may similarly disrupt bacterial membrane integrity.

Structure-Activity Relationship (SAR)

  • Position 5/6 Substituents: Fluoro or trifluoroethylamino groups at position 5 () are critical for tubulin binding. The target compound’s 4-chlorophenyl group at position 6 may serve a complementary role.
  • Aromatic Ring Linkages : Oxygen-linked para-substitutions (e.g., methoxy in the target compound) optimize activity by balancing solubility and target affinity .

Biological Activity

The compound 6-(4-chlorophenyl)-7-(4-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C26H21ClN4O3
  • Molecular Weight : 472.9 g/mol
  • IUPAC Name : 11-(4-chlorophenyl)-9-(3,4-dimethoxyphenyl)-8-oxa-12,13,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaene
  • CAS Number : 303094-17-9

This compound features a unique combination of chromeno, triazolo, and pyrimidine moieties that contribute to its biological activity.

Anticancer Properties

Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • A study showed that derivatives with similar structures demonstrated low micromolar IC50 values in human HeLa and CEM T-lymphocyte cells .
  • The most potent compounds exhibited IC50 values comparable to established chemotherapeutics like melphalan.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Several derivatives were tested against a panel of bacteria and fungi. Moderate antimicrobial activity was observed across the board .
  • The structure–activity relationship (SAR) studies indicated that specific substitutions on the phenyl rings enhance antimicrobial efficacy.

The biological effects of this compound are hypothesized to result from its interaction with specific molecular targets:

  • It may inhibit key enzymes or receptors involved in cancer cell proliferation and microbial growth.
  • The exact pathways remain to be fully elucidated but are under investigation in ongoing studies .

Data Table: Summary of Biological Activities

Activity TypeCell Line/OrganismIC50 (μM)Reference
AnticancerHeLa (cervical cancer)1.9–4.4
AnticancerCEM T-cellsLow micromolar
AntimicrobialVarious bacteriaModerate

Case Study 1: Anticancer Efficacy

In a controlled study assessing the cytotoxicity of various derivatives of triazolo-pyrimidine compounds:

  • Objective : To evaluate the anticancer potential against cervical and bladder cancer cell lines.
  • Findings : Compound derivatives demonstrated significant inhibition of cell growth with IC50 values ranging from 1.9 to 20 μM depending on the substitution patterns on the phenyl rings.

Case Study 2: Antimicrobial Screening

A series of derivatives were screened for their antimicrobial properties:

  • Objective : To assess the effectiveness against both Gram-positive and Gram-negative bacteria.
  • Results : The compounds showed varying degrees of activity with some exhibiting low micromolar concentrations effective against specific strains.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for this compound, and how do reaction conditions influence yield and purity?

  • Answer: The compound is synthesized via multi-step reactions, typically involving chromene derivatives and triazole precursors. A common method includes coupling reactions under reflux conditions using dichloromethane or ethanol as solvents . For example, condensation of substituted aldehydes with triazole derivatives (e.g., 3-amino-1,2,4-triazole) in the presence of catalysts like TMDP (tetramethylenediamine) can achieve yields up to 92% under optimized pH and temperature control . Purification often involves column chromatography or recrystallization from ethanol .

Q. Which analytical techniques are critical for confirming the compound’s structural integrity?

  • Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying atomic connectivity, while X-ray crystallography provides definitive stereochemical and conformational data . High-resolution mass spectrometry (HRMS) and elemental analysis further validate molecular weight and purity . For example, X-ray studies of analogous triazolopyrimidines reveal bond angles and torsion angles critical for understanding π-π stacking interactions .

Q. What physicochemical properties (e.g., solubility, stability) are relevant for in vitro assays?

  • Answer: The compound exhibits moderate lipophilicity due to its chlorophenyl and methoxyphenyl substituents, favoring solubility in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for biological assays . Stability studies suggest sensitivity to prolonged exposure to light or acidic conditions, necessitating storage in inert atmospheres at –20°C .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s pharmacological activity?

  • Answer: Molecular docking and density functional theory (DFT) calculations predict interactions with biological targets like dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis. For instance, methoxy and chloro substituents enhance binding affinity to DHODH’s hydrophobic active site . Molecular dynamics simulations further assess conformational stability during target engagement .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

  • Answer: Discrepancies in IC₅₀ values (e.g., enzyme inhibition vs. cell-based assays) may arise from differences in membrane permeability or metabolic stability. Cross-validation using isogenic cell lines (e.g., DHODH-knockout models) and parallel artificial membrane permeability assays (PAMPA) can isolate target-specific effects . Dose-response curves should be normalized to intracellular compound concentrations .

Q. How do substituent modifications impact the compound’s reactivity and selectivity in multi-step syntheses?

  • Answer: Electron-withdrawing groups (e.g., –Cl) on the phenyl ring accelerate cyclization steps but may reduce nucleophilic substitution efficiency. For example, replacing 4-methoxyphenyl with 2,4-dimethoxyphenyl alters regioselectivity in triazole ring formation, requiring adjusted catalyst loads (e.g., 10 mol% TMDP vs. 15 mol%) . Microwave-assisted synthesis can improve yields for sterically hindered derivatives .

Methodological Considerations

  • Synthetic Optimization: Reaction monitoring via thin-layer chromatography (TLC) and iterative adjustment of solvent polarity (e.g., water:ethanol ratios) are critical for scalability .
  • Data Reproducibility: Standardize NMR acquisition parameters (e.g., 400 MHz, CDCl₃/DMSO-d₆) and report coupling constants (J-values) for comparative structural analysis .
  • Biological Assays: Use positive controls (e.g., leflunomide for DHODH inhibition) and validate results across ≥3 independent replicates to account for batch-to-batch variability .

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